3,6-Dimethylpyridazine

Descripción

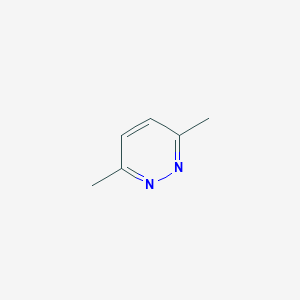

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVTUIRPHLSMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335759 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-74-2 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,6 Dimethylpyridazine and Its Derivatives

Cyclocondensation Strategies in Pyridazine (B1198779) Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the pyridazine ring system. These strategies typically involve the reaction of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative, leading to the formation of the six-membered diazine ring.

Cyclocondensation of 1,4-Diketones with Hydrazine Hydrate (B1144303)

The most direct and widely employed method for synthesizing 3,6-dimethylpyridazine is the cyclocondensation of 2,5-hexanedione (B30556) with hydrazine hydrate. This reaction provides a straightforward route to the desired pyridazine core.

The reaction mechanism proceeds through a series of well-defined steps. Initially, the nucleophilic nitrogen atoms of hydrazine hydrate attack the electrophilic carbonyl carbons of 2,5-hexanedione. This is followed by the formation of a diimine intermediate. Subsequent intramolecular dehydration leads to the formation of 3,6-dimethyl-1,4,5,6-tetrahydropyridazine. The final step involves aromatization, often achieved through oxidation, to yield the stable this compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of the reactants.

| Parameter | Optimized Condition | Rationale |

| Solvent | Ethanol (B145695) or aqueous ethanol | Facilitates dissolution of reactants and promotes reaction homogeneity. |

| Temperature | Reflux | Increases reaction rate. |

| Stoichiometry | 1:1.2 (Diketone:Hydrazine) | A slight excess of hydrazine ensures complete conversion of the diketone. |

| A summary of optimized reaction conditions for the synthesis of this compound. |

A typical procedure involves refluxing a mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol for several hours. chemicalbook.com After the initial reaction, the intermediate is often treated with a catalyst like palladium on activated carbon in a solvent such as benzene (B151609) to facilitate aromatization, leading to the final product. chemicalbook.com

Achieving high yields and purity is a primary goal in the synthesis of this compound. Various techniques are employed to enhance the yield, including careful control of reaction parameters as mentioned above. Purity assessment is typically carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. For instance, a synthesis of this compound reported a yield of 56% after purification by silica (B1680970) gel column chromatography. chemicalbook.com The purity was confirmed by 1H NMR spectroscopy, which showed characteristic peaks for the methyl and pyridazine ring protons. chemicalbook.com

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometric Ratios

Beirut Reaction Adaptations for Pyridazine Synthesis Utilizing β-Ketoesters and Hydrazine

The Beirut Reaction, traditionally used for synthesizing other nitrogen-containing heterocycles, has been adapted for pyridazine synthesis. libguides.com This modified approach utilizes β-ketoesters and hydrazine as the key starting materials.

The synthetic pathway involves the initial reaction of hydrazine with a β-ketoester, such as methyl acetoacetate, to form a hydrazone. This is followed by an acid-catalyzed cyclization to form a pyridazinone intermediate. The final step is a decarboxylation, which can be achieved either thermally or through basic hydrolysis, to yield the desired pyridazine derivative. A significant challenge in this method is controlling regioselectivity, as competing reaction pathways can lead to the formation of isomeric products.

Functionalization Approaches to Pyridazine Scaffolds

The functionalization of the pyridazine scaffold is essential for creating a diverse range of derivatives with tailored properties. nih.govdntb.gov.ua The inherent electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, makes it an attractive target for various chemical modifications. ogarev-online.ruscilit.com

Recent research has focused on developing regioselective functionalization methods. For example, a study described the tri- and tetra-functionalization of the pyridazine scaffold using thio-substituted pyridazine building blocks. nih.govdntb.gov.ua This was achieved through selective metalations using reagents like TMPMgCl·LiCl and catalyst-tuned cross-coupling reactions. nih.gov These advanced methods allow for the precise introduction of different functional groups at specific positions on the pyridazine ring, opening up avenues for the synthesis of complex and highly functionalized pyridazine derivatives. nih.govdntb.gov.ua

Another approach involves the direct C-H functionalization of pyridazine derivatives. This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route to new compounds. The electron-deficient nature of the pyridazine ring facilitates such reactions.

The versatility of the pyridazine scaffold is further demonstrated by its ability to undergo various other chemical transformations, including substitution reactions, oxidation, reduction, and coupling reactions. These reactions provide a powerful toolkit for chemists to synthesize a wide array of pyridazine-based molecules with potential applications in various fields.

Cyclization of 3-Hexyne-2,5-diol (B43900) for this compound Precursors

One established route for synthesizing the this compound core involves the cyclization of acetylenic diols. Specifically, 3-hexyne-2,5-diol serves as a key precursor. chemicalbook.com This method relies on the reaction of the diol with hydrazine (N₂H₄). The process involves a cyclization reaction, which can be optimized to produce this compound with yields of approximately 40%.

The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the dihydropyridazine (B8628806) ring. Subsequent aromatization, often through oxidation, yields the final this compound product. The efficiency of this cyclization can be influenced by several factors, including the choice of solvent and catalyst. For instance, polar aprotic solvents are known to enhance the efficiency of diol-based cyclization routes.

Table 1: Synthesis of this compound from 3-Hexyne-2,5-diol

| Precursor | Reagent | Key Process | Reported Yield |

|---|

This pathway is significant as 3-hexyne-2,5-diol is commercially available and can be produced from acetylene (B1199291) and acetaldehyde. chemicalbook.com Its hydrogenation is also a known route to produce 2,5-hexanediol, another potential precursor for related heterocyclic syntheses. orgsyn.org

Derivatization and Functionalization of 2,5-Dimethylfuran (B142691)

An alternative and effective pathway to this compound involves the derivatization of 2,5-dimethylfuran. This method leverages the furan (B31954) ring as a synthon for the C-C-C-C backbone of the pyridazine. The core transformation is an oxidative ring expansion. 2,5-Dimethylfuran is a readily available heterocyclic compound used as a biofuel and chemical intermediate. chemicalbook.com

The synthesis proceeds by reacting 2,5-dimethylfuran with an oxidizing agent in the presence of a source of nitrogen, typically hydrazine, leading to the formation of the pyridazine ring. Acid-catalyzed rearrangements of cycloadducts derived from dimethylfuran have been studied to produce functionalized 1,6-dihydropyridazines. researchgate.net For instance, tetrahydrofuro[3,2-c]pyridazines derived from dimethylfuran can undergo acid-catalyzed reactions to yield substituted pyridazine structures. researchgate.net

Table 2: Comparison of Precursor-Based Syntheses for this compound

| Method | Precursor | Key Advantage |

|---|---|---|

| Cyclization | 3-Hexyne-2,5-diol | Direct route from an acetylenic diol |

Emerging Techniques in Pyridazine Synthesis

The field of synthetic chemistry is continually advancing, with new technologies being applied to improve traditional reactions. Photocatalysis and flow chemistry represent two such frontiers that enhance the synthesis of pyridazines and their derivatives.

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. In the context of pyridazine synthesis, photocatalytic methods have been developed for the construction of related heterocyclic systems like tetrahydropyridazines. rsc.orgrsc.org These reactions often involve a photocatalytic cyclization process. For example, a method for the photocatalytic trifluoromethylation/cyclization of N-allyl aldehyde hydrazones has been developed to access trifluoromethylated tetrahydropyridazines in good yields. rsc.org

While direct photocatalytic cyclocondensation to form this compound is an area of ongoing research, the principles have been demonstrated. The use of light to generate radical intermediates can facilitate ring-forming reactions that are otherwise difficult or require harsh conditions. Furthermore, pyridazine-based structures themselves, such as in metal-organic frameworks (MOFs), have been shown to act as efficient photocatalysts, highlighting the synergistic relationship between photocatalysis and pyridazine chemistry. acs.orgnih.gov

Flow chemistry, which involves conducting reactions in a continuous stream rather than a batch reactor, offers significant advantages for the synthesis of heterocyclic compounds. mdpi.com These benefits include superior heat and mass transfer, reduced reaction times, enhanced safety, and improved scalability. numberanalytics.com

The synthesis of pyridines and other nitrogen-containing heterocycles has been successfully translated to flow chemistry platforms, often with significant improvements in yield and efficiency. beilstein-journals.orgrsc.org For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates. beilstein-journals.org These principles are directly applicable to pyridazine synthesis. A continuous flow process could allow for precise control over the reaction parameters in the cyclocondensation of 2,5-hexanedione or the cyclization of 3-hexyne-2,5-diol with hydrazine, potentially leading to higher yields and purity while minimizing reaction time. numberanalytics.comacs.org

Table 3: Advantages of Emerging Synthetic Techniques

| Technique | Key Advantages | Relevance to Pyridazine Synthesis |

|---|---|---|

| Photocatalysis | Mild reaction conditions, unique reactivity pathways | Demonstrated for synthesis of pyridazine derivatives (tetrahydropyridazines) rsc.orgrsc.org |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, reduced reaction times | Proven for analogous heterocyclic syntheses (pyridines), applicable to improve pyridazine production numberanalytics.combeilstein-journals.org |

Photocatalytic Synthesis Enhancements in Cyclocondensation

Advanced Synthetic Routes to Substituted this compound Analogs

Beyond the synthesis of the parent this compound, the creation of substituted analogs is crucial for tuning the molecule's properties for various applications. Position-selective functionalization is key to achieving this goal.

Introducing additional methyl groups or other substituents at specific positions on the pyridazine ring requires precise chemical control. Several advanced techniques have been developed for the regioselective functionalization of pyridazine and related heterocyclic scaffolds.

One approach involves the direct lithiation of the pyridazine ring followed by quenching with a methylating agent like methyl iodide. For pyridazine itself, lithiation can be directed to the 3- and 6-positions using lithium diisopropylamide (LDA). For an already substituted ring like this compound, achieving selectivity at the remaining C-4 or C-5 positions is more complex and may depend on the directing effects of the existing methyl groups and the nitrogen atoms.

Alternative strategies have been developed for N-methylation. For example, 3(2H)-pyridazinones can be efficiently N-methylated at the N-2 position using N,N-dimethylformamide dimethylacetal. tandfonline.com In more complex fused systems, methylation can occur regioselectively on one of the ring nitrogens to afford zwitterionic structures. mdpi.com In the synthesis of imidazo[1,2-b]pyridazines, selective monomethylation has been achieved using sodium methoxide (B1231860) and paraformaldehyde, followed by reduction. nih.gov These examples showcase the diverse reagents and strategies available to achieve position-selective methylation on the pyridazine core and its derivatives, enabling the synthesis of a wide array of specifically substituted analogs.

Cross-Coupling Reactions for Versatile Substituent Introduction

Transition-metal-catalyzed cross-coupling reactions represent a powerful strategy for the precise functionalization of pyridazine rings. These methods allow for the introduction of a wide range of substituents onto the core structure, offering a high degree of molecular diversity.

The Suzuki-Miyaura coupling is a particularly effective technique for this purpose. The general methodology involves the initial halogenation of the pyridazine ring, followed by a palladium-catalyzed coupling with a suitable boronic acid. For instance, the synthesis can begin with the dibromination of the pyridazine at the 3- and 6-positions. The resulting 3,6-dihalopyridazine then serves as a substrate for the coupling reaction. The reaction between 3,6-dibromopyridazine (B94444) and methylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, effectively introduces methyl groups to yield this compound. Critical factors influencing the success of this reaction include the catalyst loading and the solvent system, with a 5 mol% palladium loading and a toluene/water mixture often used to ensure complete conversion and enhance reagent solubility.

Beyond the introduction of simple alkyl groups, cross-coupling reactions can be employed to attach more complex aryl or heteroaryl moieties. The coupling of 3,6-dihalopyridazines with various triaryl- or triheteroarylbismuth compounds, also under palladium catalysis, demonstrates the versatility of this approach for creating C-C bonds. researchgate.net This allows for the synthesis of a broad library of substituted pyridazine derivatives.

Table 1: Performance of Suzuki-Miyaura Cross-Coupling Reactions This table outlines the yield of cross-coupling reactions for the synthesis of substituted pyridazines using different boronic acids and catalysts.

| Boronic Acid | Catalyst | Yield (%) | Citation |

| CH₃B(OH)₂ | Pd(PPh₃)₄ | 82 | |

| CF₃B(OH)₂ | Pd(OAc)₂ | 68 |

Syntheses from Pyridazine-4,5-dicarboxylic Acid Derivatives

Derivatives of pyridazine-4,5-dicarboxylic acid are valuable precursors for synthesizing more complex molecules incorporating the this compound scaffold. Diethyl this compound-4,5-dicarboxylate, for example, serves as a key building block. researchgate.net

This diester can undergo cyclization reactions with various reagents. When treated with o-phenylenediamine (B120857) in the presence of sodium hydride, it cyclizes to form 1,4-dimethyl-6,11-dihydropyridazino[4,5-c] Current time information in Bangalore, IN.colab.wsbenzodiazocine-5,12-dione. researchgate.net In a different reaction, treatment of diethyl this compound-4,5-dicarboxylate with 1,3-diphenylguanidine (B1679371) and sodium hydride leads to a spirocyclization product, ethyl 6,9-dimethyl-4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro researchgate.netchemicalbook.comdeca-6,9-diene-10-carboxylate. researchgate.net

Furthermore, pyridazine-4,5-dicarboxylic acid derivatives are precursors to other functionalized pyridazines. For instance, 4,5-dicyanopyridazine can be synthesized from pyridazine-4,5-dicarboxylic acid via the corresponding dimethyl ester and subsequent dehydration of the dicarboxamide. mdpi.comresearchgate.net The resulting 4,5-dicyano-3,6-dimethylpyridazine is itself a reactive intermediate. mdpi.com

Synthesis of this compound-4,5-dicarboxylic Anhydride (B1165640) Derivatives

The anhydride of this compound-4,5-dicarboxylic acid is a reactive synthon that can be used to prepare various heterocyclic systems. The reactivity of this anhydride is demonstrated in its reactions with o-phenylenediamine, where the reaction conditions dictate the final product. researchgate.net

When this compound-4,5-dicarboxylic anhydride is reacted with o-phenylenediamine at room temperature, the reaction proceeds to form 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid. researchgate.net However, if the same reactants are refluxed in acetic acid, the reaction pathway changes to afford a different product, 2-(3,6-dimethylpyridazin-4-yl)benzimidazole, via a cyclization and decarboxylation sequence. researchgate.net

Table 2: Reaction of this compound-4,5-dicarboxylic Anhydride with o-Phenylenediamine This table illustrates how different reaction conditions lead to distinct products from the same starting materials.

| Reagents | Conditions | Product | Citation |

| This compound-4,5-dicarboxylic anhydride, o-phenylenediamine | Room Temperature | 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid | researchgate.net |

| This compound-4,5-dicarboxylic anhydride, o-phenylenediamine | Reflux in Acetic Acid | 2-(3,6-dimethylpyridazin-4-yl)benzimidazole | researchgate.net |

Synthesis of this compound 1-oxide and Monomethylpyridazine 1-oxides

The N-oxides of pyridazines are crucial synthetic intermediates, as the N-oxide group enhances the reactivity of the heterocyclic ring toward both electrophilic and nucleophilic substitution. semanticscholar.org This activation allows for the introduction of functional groups that would be difficult to incorporate otherwise. The nucleophilic activity of the methyl groups in this compound 1-oxide and monomethylpyridazine 1-oxides has been a subject of study, highlighting their utility in further chemical transformations. colab.ws

The synthesis of these N-oxides generally follows established procedures for the N-oxidation of nitrogen-containing heterocycles. A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid. nih.gov This method has been successfully applied to produce N-oxides of similarly substituted rings, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine). nih.gov The N-oxide functionality can be readily removed later in a synthetic sequence if desired, through deoxygenation under mild conditions. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 3,6 Dimethylpyridazine

Fundamental Reaction Types and Pathways

3,6-Dimethylpyridazine participates in several fundamental reactions, including oxidation, reduction, and substitution, with its reactivity patterns influenced by the specific reagents and conditions employed. The methyl groups significantly modulate the electron density of the pyridazine (B1198779) ring, which in turn affects reaction pathways.

This compound can undergo oxidation when treated with strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically used for such transformations. The reaction primarily targets the methyl groups, converting them into carboxylic acid functionalities. Depending on the reaction conditions, the oxidation can lead to the formation of pyridazine-3,6-dicarboxylic acid. This type of reaction is a common pathway for functionalizing alkyl-substituted aromatic heterocycles.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Major Product |

| This compound | Potassium Permanganate (KMnO₄) | Pyridazine-3,6-dicarboxylic acid |

| This compound | Chromium Trioxide (CrO₃) | Pyridazine-3,6-dicarboxylic acid |

The pyridazine ring of this compound can be reduced using powerful hydride-donating reagents. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These reactions typically lead to the saturation of the heterocyclic ring, potentially yielding the corresponding piperidine (B6355638) derivatives or other reduced forms, depending on the selectivity and strength of the hydride reagent and the reaction conditions. For instance, reduction may produce the corresponding amines.

Table 2: Reduction of this compound

| Reactant | Hydride Reagent | Potential Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Reduced pyridazine derivatives (e.g., amines) |

| This compound | Sodium Borohydride (NaBH₄) | Reduced pyridazine derivatives |

Nucleophilic substitution reactions on the this compound ring are possible but are significantly influenced by the electronic and steric properties of the methyl substituents. These reactions often require specific conditions to overcome the inherent reactivity barriers of the molecule.

The regioselectivity of nucleophilic substitution on the pyridazine core is heavily dictated by the nature of its substituents. In this compound, the electron-donating nature of the methyl groups increases the electron density of the pyridazine ring, which generally deactivates it towards nucleophilic attack compared to pyridazines with electron-withdrawing substituents. For example, 3,6-dichloropyridazine (B152260) readily undergoes nucleophilic substitution, with amines preferentially attacking the 6-position. This contrasts sharply with this compound, where the electronic effects of the methyl groups alter the preferred sites of reaction.

A critical factor governing the reactivity of this compound is the steric hindrance provided by the two methyl groups at the 3- and 6-positions. These groups physically obstruct the approach of nucleophiles to the adjacent carbon atoms of the pyridazine ring. mdpi.com This steric shielding effect makes nucleophilic substitution reactions on this compound significantly more challenging compared to less substituted analogs like 3-methylpyridazine (B156695) or pyridazines with smaller substituents. Consequently, the compound often resists nucleophilic substitution under conditions where other pyridazine derivatives would readily react.

Substitution Reactions with Nucleophiles

Regioselectivity in Nucleophilic Substitution

Specialized Reactivity Studies

Beyond fundamental transformations, derivatives of this compound have been investigated in more complex reactions, showcasing their utility as scaffolds in heterocyclic synthesis. One notable example involves the reactivity of diethyl this compound-4,5-dicarboxylate, a derivative of the parent compound.

In specialized studies, diethyl this compound-4,5-dicarboxylate was shown to undergo cyclization with o-phenylenediamine (B120857) in the presence of sodium hydride. researchgate.netrsc.org This reaction yields a complex polycyclic system, specifically the 1,4-dimethyl derivative of 6,11-dihydropyridazino[4,5-c] researchgate.netbenzodiazocine-5,12-dione. researchgate.netrsc.org Further heating of this product under reduced pressure leads to dehydration, forming the corresponding pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. researchgate.netrsc.org In a related reaction, this compound-4,5-dicarboxylic anhydride (B1165640), when refluxed with o-phenylenediamine in acetic acid, affords 2-(3,6-dimethylpyridazin-4-yl)benzimidazole. researchgate.netrsc.org These transformations highlight how the this compound core can be incorporated into larger, more complex heterocyclic structures.

Nucleophilic Activity of Methyl Groups in Oxidized this compound Derivatives

The methyl groups on the this compound ring system can exhibit nucleophilic activity, particularly when the pyridazine ring is oxidized. This reactivity is a key aspect of the functionalization of pyridazine derivatives. For instance, the methyl groups at the 3 and 6 positions of this compound increase the electron density of the pyridazine ring through an inductive effect. This enhanced electron density can facilitate certain reactions.

In contrast to derivatives with electron-withdrawing groups, which deactivate the ring, the electron-donating nature of the methyl groups in this compound can direct electrophilic substitutions to the 4-position. However, these methyl groups can also introduce steric hindrance, which may impede nucleophilic substitution reactions on the ring itself.

Condensation Reactions with o-Phenylenediamine

The reaction of this compound derivatives with o-phenylenediamine can lead to the formation of various heterocyclic compounds. The nature of the products formed often depends on the reaction conditions.

For example, the reaction of diethyl this compound-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride results in cyclization to form the 1,4-dimethyl derivative of 6,11-dihydropyridazino[4,5-c] researchgate.netclockss.orgbenzodiazocine-5,12-dione. researchgate.net

Furthermore, this compound-4,5-dicarboxylic anhydride reacts with o-phenylenediamine under different conditions to yield distinct products. researchgate.net At room temperature, the reaction produces 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid. researchgate.net However, when the reaction is carried out in refluxing acetic acid, it affords 2-(3,6-dimethylpyridazin-4-yl)benzimidazole. researchgate.net

These condensation reactions are pivotal in the synthesis of complex heterocyclic systems containing both pyridazine and benzimidazole (B57391) moieties. The reaction conditions, such as temperature and solvent, play a crucial role in directing the reaction towards a specific product.

Reactivity Towards Diazomethane (B1218177) and Hexamethylphosphoric Triamide

The reactivity of pyridazine derivatives with reagents like diazomethane and hexamethylphosphoric triamide (HMPT) highlights the potential for further functionalization. While specific studies on this compound with these reagents are not detailed, related pyridazine systems offer insights. For instance, a pyridazino[4,5-c] researchgate.netclockss.orgbenzodiazocine-5,12-dione derivative reacts with diazomethane to yield a mixture of di-N-methyl, NO-dimethyl, and di-O-methyl derivatives. researchgate.net

Heating a similar dione (B5365651) compound with hexamethylphosphoric triamide resulted in the formation of NN-dimethyl-5-(benzimidazol-2-yl)pyridazine-4-carboxamide. researchgate.net HMPT is also known to be used in Diaza-Wittig reactions for the synthesis of pyridazine derivatives, although its toxicity has led to the exploration of alternative phosphines. kuleuven.besit.edu.cn

Reaction Mechanism Elucidation

Role of Hydrazine (B178648) in Cyclization Reactions

Hydrazine and its derivatives are fundamental reagents in the synthesis of the pyridazine ring. The most common method for preparing alkyl-substituted pyridazines involves the direct one-step cyclization of an unsaturated diketone with hydrazine. sphinxsai.com This reaction is a cornerstone of pyridazine synthesis, providing a straightforward route to the heterocyclic core.

The general mechanism involves the reaction of a 1,4-dicarbonyl compound with hydrazine, leading to a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. iglobaljournal.com The reaction conditions, particularly the acidity, can influence the outcome, favoring the formation of pyridazine derivatives over five-membered ring products. thieme-connect.de In some cases, intermediate mono- or dihydrazides can be isolated, which readily cyclize under acidic conditions. thieme-connect.de The versatility of this reaction is demonstrated in the synthesis of various pyridazine derivatives, including C-nucleosides, where cyclization with hydrazine is a key step. nih.gov

Influence of Substituents on Spirocyclisation Reactions

The substituents on the pyridazine ring can significantly influence the course of spirocyclisation reactions. Research has shown that the treatment of diethyl pyridazine-4,5-dicarboxylate and its 3,6-dimethyl derivative with 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride leads to the formation of spiro compounds. rsc.org Specifically, diethyl this compound-4,5-dicarboxylate yields the 6,9-dimethyl derivative of ethyl 4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro researchgate.netnih.govdeca-6,9-diene-10-carboxylate. rsc.org

The nature of the substituents on the pyridazine ring plays a crucial role in directing the spirocyclisation reaction. rsc.org This highlights the importance of substituent effects in controlling the regioselectivity and stereoselectivity of such transformations.

Protonation Effects on Reactivity in Pyridazine Systems

Protonation plays a significant role in the reactivity of pyridazine systems. The pyridazine ring is characterized by its weak basicity. nih.gov However, this basicity allows for protonation under acidic conditions, which in turn influences the ring's reactivity. bhu.ac.in The protonation of the nitrogen atoms in the pyridazine ring can activate the system towards certain reactions or alter the course of a reaction.

For instance, in cyclization reactions with hydrazine, acidic conditions are often preferred as they can favor the formation of the pyridazine ring over other potential products. thieme-connect.de The ability of the pyridazine nitrogen atoms to form hydrogen bonds is also an important factor in its molecular recognition properties and can be modulated by pH. nih.gov Controlled protonation has even been used to tune the photoluminescence of certain pyridazine-containing molecules. researchgate.net

The interplay of protonation and substituent effects is a key area of study in understanding and predicting the chemical behavior of pyridazine derivatives.

Computational Chemistry and Theoretical Studies of 3,6 Dimethylpyridazine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of pyridazine (B1198779) derivatives due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties and to model reaction dynamics.

DFT methods are highly effective in predicting the thermochemical and electronic properties of 3,6-dimethylpyridazine. Advanced hybrid DFT functionals, such as B3LYP, which include a portion of exact exchange, can accurately predict properties like bond dissociation energies, ionization potentials, and electron affinities. For methyl-substituted heterocyclic compounds, thermochemical atomization energies calculated using Becke's three-parameter functional have shown deviations of less than 3 kcal/mol from experimental values.

The choice of basis set is crucial for obtaining accurate results. Basis sets like 6-311++G(d,p) are necessary to properly model the effects of methyl group hyperconjugation on the aromaticity of the pyridazine ring. DFT calculations are also employed to determine fundamental thermochemical data, such as the gas-phase enthalpy of formation, which can be derived and compared with experimental values obtained from combustion calorimetry. researchgate.net The accuracy of these predictions is critical for understanding the stability and energy content of the molecule.

Table 1: DFT Functionals and Basis Sets in Thermochemical Predictions

| Property | Recommended Functional | Recommended Basis Set | Rationale |

|---|---|---|---|

| Atomization Energies | B3LYP | 6-311++G(d,p) | Provides high accuracy for methyl-substituted heterocycles. |

| Electronic Properties | B3LYP, M06-2X, CAM-B3LYP | 6-31G* (with corrections) | Balances cost and accuracy for predicting electronic structure. chemrxiv.org |

| Enthalpy of Formation | B3LYP | 6-311G** | Good correlation between theoretical and experimental results for azines. researchgate.net |

DFT calculations are instrumental in analyzing reaction profiles and determining the energy barriers associated with chemical transformations, such as protonation. github.io For this compound, the electron-donating nature of the two methyl groups influences its reactivity. These groups stabilize the transition states that occur during protonation reactions, which results in a lower energy barrier compared to the unsubstituted pyridazine molecule. core.ac.uk

The distribution of electron density in this compound is a key determinant of its reactivity. DFT calculations provide various methods for quantifying this distribution, such as Mulliken population analysis and Hirshfeld charges. nih.govacs.org These calculated charge distributions are vital for assessing the molecule's nucleophilicity.

The electron-donating methyl groups at the 3- and 6-positions increase the electron density of the pyridazine ring. This enhanced electron density directs electrophilic substitutions primarily to the 4- and 5-positions. Theoretical studies have confirmed that the reduced energy barrier for protonation correlates with increased nucleophilicity at these positions. Furthermore, quantum-chemical modeling has shown that protonation of a ring nitrogen atom leads to a significant increase in the positive charge on the hydrogen atoms of the adjacent methyl groups, which in turn increases their C-H acidity and influences subsequent reaction steps. nih.govnih.govresearchgate.net

Table 2: Calculated Mulliken Charges on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) Before and After Protonation

| Atom/Group | Charge (Neutral) | Charge (Protonated) | Implication |

|---|---|---|---|

| Hydrogen of 2-Methyl Group | +0.160 | +0.224 | Increased C-H acidity, facilitating enolization. nih.govresearchgate.net |

| Hydrogen of Acetyl Group | +0.160 | +0.224 | Increased reactivity towards subsequent reaction steps. nih.govresearchgate.net |

Note: Data is for the related compound 3,5-diacetyl-2,6-dimethylpyridine, illustrating the effect of protonation on methyl group hydrogens, a principle applicable to this compound.

DFT calculations are routinely used to determine the most stable conformation of molecules and to obtain precise geometrical parameters. nih.gov For this compound, geometry optimization is performed to find the lowest energy structure. The resulting bond lengths, bond angles, and torsion angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. grafiati.comekb.egtandfonline.com

The planarity of the pyridazine ring and the orientation of the methyl groups are key structural features. Theoretical calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental geometric data for similar heterocyclic systems. grafiati.com These optimized geometries serve as the foundation for further calculations, including frequency analysis to confirm the structure is a true minimum on the potential energy surface and to predict vibrational spectra.

The two adjacent nitrogen atoms in the this compound ring, with their lone pairs of electrons, act as effective hydrogen bond acceptors. researchgate.net DFT studies are crucial for investigating the nature and strength of hydrogen bonding interactions, for instance, in clusters with water molecules. researchgate.net These calculations can determine the equilibrium geometries and binding energies of such clusters. nih.govaip.org

The lone pairs on the adjacent nitrogen atoms can facilitate dual hydrogen-bonding interactions, making pyridazine derivatives robust hydrogen-bond acceptors. researchgate.net The electron-donating character of the methyl groups further increases the electron density on the ring's nitrogen atoms, enhancing their ability to form stable hydrogen bonds. scirp.org This property is significant in various contexts, from its behavior in aqueous solutions to its use as a building block in designing materials like covalent organic frameworks (COFs), where hydrogen-bond accepting sites are critical for applications such as water harvesting. researchgate.net

Conformational Analysis and Geometrical Parameters

Quantum-Chemical Modeling of Reaction Mechanisms

Beyond static properties, quantum-chemical modeling provides a dynamic view of chemical reactions involving this compound. By mapping out the entire potential energy surface, these models can elucidate complex reaction mechanisms step-by-step.

Computational studies have successfully unraveled the mechanism of reactions such as the reductive ring contraction of 1,2-pyridazines and cyclization reactions. core.ac.uknih.gov For instance, DFT calculations demonstrated that the reductive contraction of this compound involves a sequence of proton and electron additions, proceeding through a critical intermediate bearing two electrons and three protons. core.ac.uk

In another example involving a related dimethylpyridine derivative, quantum-chemical modeling confirmed a proposed cyclization mechanism. nih.govresearchgate.net The study showed that the reaction is initiated by the protonation of the pyridine (B92270) nitrogen atom, which increases the acidity of the methyl groups and facilitates the formation of a tautomeric enol form. nih.govresearchgate.net This intermediate then forms a stable pre-reaction complex with another reactant molecule through multiple hydrogen bonds, guiding the reaction toward the observed product. nih.govresearchgate.net These detailed mechanistic insights are often inaccessible through experimental means alone and highlight the predictive power of theoretical chemistry.

Cyclization Reaction Pathways and Transition States

The synthesis of the this compound core is frequently achieved through cyclization reactions, with computational studies providing essential insights into the reaction mechanisms and transition states. The most direct and commonly cited method is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648).

Specifically, the reaction between 2,5-hexanedione (B30556) and hydrazine hydrate (B1144303) is a primary route to form this compound. chemicalbook.com The mechanism involves the initial formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. A typical two-stage laboratory synthesis involves refluxing 2,5-hexanedione with hydrazine monohydrate in ethanol (B145695), followed by dehydrogenation using a catalyst like 10% palladium on activated carbon (Pd/C) in benzene (B151609) to yield the final product. chemicalbook.com

Computational studies on analogous heterocyclic systems have utilized Density Functional Theory (DFT) to model these reaction pathways. nih.govi-repository.net These theoretical investigations focus on calculating the energy profiles of the reaction, identifying intermediate structures, and characterizing the transition states (TS). For instance, in related Hantzsch-type syntheses, calculations show the energy diagram for the reaction, pinpointing the relative energies of reactants, intermediates, transition states, and products. i-repository.net The stability of transition states is a key factor; for pyridazine derivatives, the presence of electron-donating methyl groups can stabilize transition states during certain reactions, such as protonation, thereby lowering the energy barrier and increasing nucleophilicity at specific positions.

Alternative synthesis pathways that have been explored include the cyclization of 3-hexyne-2,5-diol (B43900). The efficiency of such cyclization reactions can be influenced by catalysts, temperature, and the polarity of the solvent.

Table 1: Synthesis Pathway for this compound

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione, Hydrazine Monohydrate | 1) Ethanol, Reflux, 3h; 2) 10% Pd/C, Benzene, Reflux | This compound | 56% | chemicalbook.com |

Investigation of Knoevenagel and Claisen-Schmidt Reactions

While direct computational studies on this compound participating in Knoevenagel or Claisen-Schmidt condensations are not prominent in the literature, extensive theoretical work has been performed on structurally related nitrogen heterocycles, particularly pyridine derivatives. nih.govresearchgate.netgrafiati.com These reactions typically involve the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group.

A relevant computational study investigated the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine and salicylic (B10762653) aldehyde in an acidic medium using the DFT RB3LYP/6-31G method. nih.govresearchgate.net This study is noteworthy because it explores the competition between a Knoevenagel-type reaction and a Claisen-Schmidt reaction. The computational results revealed that protonation of the pyridine nitrogen atom increases the acidity of the methyl groups on the acetyl substituents. nih.govresearchgate.net This leads to the enolization of the acetyl group, forming a tautomeric enol intermediate. nih.gov

The investigation found that this protonated enol form creates a stable pre-reaction complex with salicylic aldehyde, stabilized by three hydrogen bonds. nih.govresearchgate.net The formation of this specific complex directs the reaction pathway towards the Knoevenagel condensation, rather than the alternative Claisen-Schmidt reaction at the acetyl group. nih.govresearchgate.net This theoretical finding successfully explained the experimentally observed product selectivity. nih.gov Such studies highlight how computational methods can elucidate complex reaction mechanisms and predict outcomes in heterocyclic chemistry.

Frontier Molecular Orbital Theory and Electronic Spectra Prediction (TD-DFT)

For pyridazine derivatives, DFT calculations are used to determine the HOMO and LUMO energy levels. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted pyridazines and related heterocycles, the location of the HOMO and LUMO can predict sites for electrophilic or nucleophilic attack. For example, in some chloro-derivatives, the LUMO is localized on the pyridazine ring, indicating a favorable site for nucleophilic substitution.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. arxiv.orgscience.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate a UV-Vis spectrum. science.govrsc.org This allows for a direct comparison between theoretical predictions and experimental measurements, aiding in the structural confirmation and understanding of the electronic transitions of a compound. science.govscirp.org For complex molecules, TD-DFT calculations can help assign specific absorption bands to electronic transitions, such as n→π* or π→π* transitions. science.gov

Table 2: Illustrative FMO Data for a Heterocyclic System

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| DFT/B3LYP/6-311++G(d,p) | -6.58 | -3.16 | 3.42 | researchgate.net |

Note: This data is for an indole (B1671886) derivative and serves as an example of FMO analysis.

Solvation Models (PCM) in Computational Studies

Computational studies of molecules are often performed in the gas phase by default, but the properties and reactivity of a molecule can be significantly influenced by its solvent environment. To account for these effects, solvation models are integrated into quantum chemical calculations. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. ccu.edu.twacs.orgresearchgate.net

PCM treats the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules. ccu.edu.twresearchgate.net This approach offers a balance between computational accuracy and cost. The solute molecule is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent. ccu.edu.twacs.org

Several variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM), which is commonly implemented in software packages like Gaussian. scirp.orgccu.edu.twacs.org These models are crucial for accurately predicting properties in solution, including:

Reaction Energetics: Calculating more realistic activation energies and reaction enthalpies.

Electronic Spectra: Improving the accuracy of TD-DFT predictions of UV-Vis spectra, as electronic transitions are sensitive to solvent polarity. scirp.orggrafiati.com

Molecular Properties: Determining how properties like dipole moment and the stability of different conformers change in various solvents. scirp.org

For example, studies on heterocyclic compounds use PCM to simulate environments like chloroform, methanol, or water, allowing for a direct comparison of calculated spectroscopic data with experimental results measured in those same solvents. scirp.orgscirp.org The SMD model, a universal solvation model based on the quantum mechanical charge density of a solute, is another advanced continuum model that builds upon the principles of PCM to provide accurate solvation free energies. ccu.edu.twacs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3,6-Dimethylpyridazine in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, specific information about the chemical environment of protons, carbons, and nitrogens can be obtained.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity. The spectrum would be expected to show signals for the methyl protons and the aromatic protons on the pyridazine (B1198779) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atoms in the ring.

Methyl Protons (CH₃): A signal corresponding to the six equivalent protons of the two methyl groups.

Aromatic Protons (CH): A signal for the two equivalent protons on the pyridazine ring.

Detailed analysis of coupling patterns would further confirm the assignments.

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbons and the carbons of the pyridazine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (ppm) |

| C3/C6 | ~158 |

| C4/C5 | ~125 |

| CH₃ | ~21 |

This table is based on typical chemical shifts for similar pyridazine derivatives and may vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. nih.govfu-berlin.de The chemical shifts of the nitrogen atoms in this compound are sensitive to their hybridization and the electronic nature of the surrounding substituents. nih.govfu-berlin.de This technique can be used to study the basicity of the nitrogen atoms and their ability to form hydrogen bonds. nih.govfu-berlin.de The ¹⁵N chemical shifts are typically referenced to an external standard like nitromethane. scispace.com

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D NMR spectra. researchgate.netresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, it would show a correlation between the aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the methyl proton signal to the methyl carbon signal, and the aromatic proton signals to their corresponding ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the methyl groups and the pyridazine ring. For instance, a correlation would be expected between the methyl protons and the C3 and C6 carbons of the ring.

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. researchgate.netresearchgate.netyoutube.com

X-ray Diffraction Crystallography

Analysis of Packing Diagrams and Intermolecular Interactions

The pyridazine ring is noted for its high dipole moment and the presence of two adjacent nitrogen atoms, which are sp² hybridized. researchgate.net These features make the pyridazine core a good hydrogen-bond acceptor. researchgate.net In derivatives of pyridazine, π-π stacking interactions are a common feature, where the electron-rich aromatic rings stack on top of each other. researchgate.netmdpi.com For instance, in some pyridine (B92270) derivatives, π–π stacking of inversion-related pyridine rings is observed with a centroid–centroid distance of 3.833 (2) Å. grafiati.com

Elucidation of Coordination Geometries in Metal Complexes

This compound and its isomers, like 3,5-dimethylpyridine (B147111) and 2,6-dimethylpyridine (B142122), act as ligands in coordination chemistry, forming complexes with various transition metals. The coordination geometry around the metal center is influenced by the nature of the metal ion, the ligand, and other coordinating species.

In complexes with substituted pyridines, several coordination geometries have been observed, including octahedral, square planar, and tetrahedral arrangements. jscimedcentral.comresearchgate.net For example, dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) exhibits an elongated octahedral coordination around the cobalt ion. researchgate.net In this complex, four nitrogen atoms from the 3,5-dimethylpyridine ligands form the basal plane, with two chloride ions at the apical positions. researchgate.net

Similarly, pentaaqua(3,5-dimethylpyridine-κN)metal(II) sulfate (B86663) complexes, where the metal is Mn(II), Co(II), Ni(II), or Zn(II), show an octahedral coordination for the metal atoms, with one lutidine ligand and five water molecules coordinated to the metal center. nih.gov In some dinuclear iridium(III)-rhodium(III) complexes, a derivative of 2,6-dimethylpyridine acts as a bridging ligand, connecting the two metal centers. oup.com The coordination environment can be highly complex, as seen in a nine-coordinated cadmium(II) complex with dimethyl pyridine-2,6-dicarboxylate. researchgate.net

The following table summarizes the coordination geometries observed in some metal complexes with dimethylpyridine ligands.

| Metal Complex | Metal Ion | Coordination Geometry | Reference(s) |

| Dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) | Co(II) | Elongated Octahedral | researchgate.net |

| [Mn(C₇H₉N)(H₂O)₅]SO₄ | Mn(II) | Octahedral | nih.gov |

| [Co(C₇H₉N)(H₂O)₅]SO₄ | Co(II) | Octahedral | nih.gov |

| [Ni(C₇H₉N)(H₂O)₅]SO₄ | Ni(II) | Octahedral | nih.gov |

| [Zn(C₇H₉N)(H₂O)₅]SO₄ | Zn(II) | Octahedral | nih.gov |

| [CdL₃][CdI₄] (L = dimethyl pyridine-2,6-dicarboxylate) | Cd(II) | Nine-coordinated | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrations for this compound include:

C-H stretching of methyl groups: These vibrations are typically observed around 2900 cm⁻¹.

Aromatic C-H stretching: The stretching of the C-H bonds on the pyridazine ring is expected in the region of 3000-3100 cm⁻¹. mvpsvktcollege.ac.in

Aromatic C=C and C=N stretching (ring vibrations): The breathing vibrations of the pyridazine ring, which involve the stretching and contracting of the carbon-carbon and carbon-nitrogen double bonds, are expected to appear in the 1500-1600 cm⁻¹ range. mvpsvktcollege.ac.in

C-H bending: Bending vibrations of the C-H bonds are also characteristic and occur at lower frequencies.

The following table lists the expected IR absorption bands for the key functional groups in this compound based on general spectroscopic principles and data for related compounds. mvpsvktcollege.ac.incopbela.org

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Methyl (CH₃) | Stretching | ~2900 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic Ring (C=C, C=N) | Stretching (Breathing) | 1500-1600 |

| C-H | Bending | < 1500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₈N₂. chemspider.comnih.gov

The molecular weight of this compound is approximately 108.14 g/mol . chemspider.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. For this compound, this peak would appear at m/z 108.

The fragmentation of the molecular ion provides clues about the molecule's structure. The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. uomustansiriyah.edu.iq Since this compound has two nitrogen atoms, its molecular ion peak is at an even m/z value.

While a specific mass spectrum for this compound was not found in the search results, the fragmentation of related compounds can provide an idea of the expected fragmentation pathways. For instance, the mass spectrum of 2,6-dimethyl-3-hydroxypyridine (B75724) shows a molecular ion peak at m/z 123, and other significant peaks corresponding to the loss of various fragments. chemicalbook.com For this compound, common fragments could arise from the loss of a methyl group (CH₃•), leading to a peak at m/z 93, or other rearrangements and cleavages of the pyridazine ring.

The table below summarizes the expected mass spectrometry data for this compound.

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Expected Molecular Ion Peak (M⁺) | m/z 108 |

Coordination Chemistry and Metal Complexation of 3,6 Dimethylpyridazine

3,6-Dimethylpyridazine as a Ligand in Metal Complexes

The defining characteristic of this compound in coordination chemistry is its ability to act as a versatile ligand, readily forming stable complexes with a variety of metal ions. This propensity is rooted in the electronic structure of the pyridazine (B1198779) ring and the influence of the methyl substituents.

Binding Modes and Coordination Properties

This compound possesses two adjacent sp² hybridized nitrogen atoms within its aromatic ring. These nitrogen atoms serve as the primary donor sites for coordination with metal centers. The electron-donating nature of the two methyl groups at the 3 and 6 positions increases the electron density on the pyridazine ring, enhancing the Lewis basicity of the nitrogen atoms and their ability to form coordinate covalent bonds.

The geometry of the pyridazine ring, with its two neighboring nitrogen atoms, allows for several binding modes. It can act as a monodentate ligand, where only one of the nitrogen atoms coordinates to a single metal center. More commonly, it functions as a bridging ligand, where the two nitrogen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging capability is a key feature in the construction of extended supramolecular architectures.

Formation of Stable Complexes with Transition Metals

Research has demonstrated the formation of stable complexes between this compound and a range of transition metals. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. The electron-rich nature of the this compound ligand contributes to the formation of robust metal-ligand bonds.

Synthesis and Characterization of this compound Metal Complexes

The synthesis and detailed characterization of metal complexes containing this compound are crucial for understanding their properties and potential applications. A variety of synthetic methods and analytical techniques are employed to achieve this.

Preparation Methods for Various Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. For instance, cobalt(II) halide complexes with dimethylpyridines have been prepared and studied. researchgate.netresearchgate.net Similarly, silver(I) complexes, specifically bis(lutidine)silver(I) nitrate (B79036) complexes, have been synthesized, where lutidine is a dimethyl-substituted pyridine (B92270). walisongo.ac.id The choice of solvent and reaction conditions, such as temperature, can influence the stoichiometry and structure of the resulting complex. In some cases, transmetallation reactions are used, where a pre-formed complex is reacted with a different metal salt to exchange the metal center. kcl.ac.uk

Table 1: Examples of Synthesized this compound Metal Complexes and Related Dimethylpyridine Complexes

| Metal Ion | Precursor Salt(s) | Ligand(s) | Resulting Complex Type | Reference(s) |

| Cobalt(II) | CoCl₂, CoBr₂, CoI₂ | 2,4-dimethylpyridine, 3,4-dimethylpyridine (B51791), 3,5-dimethylpyridine (B147111) | Tetrahedral and five-coordinate complexes | researchgate.netresearchgate.net |

| Silver(I) | AgNO₃ | 2,6-lutidine, other lutidines | Bis(lutidine)silver(I) nitrate complexes | walisongo.ac.id |

| Nickel(II) | NiBr₂(DME) | 2,6-bis-[(DiPP)imidazol-2-ylidene]-3,5-dimethylpyridine | Square planar pincer complexes | kcl.ac.uk |

| Iridium(III), Rhodium(III) | [IrCl(PPh₃)₃], [RhCl(PPh₃)₃] | 2,6-Bis(chloromethyl)pyridine | Dinuclear bridged complexes | oup.com |

Note: This table includes examples of complexes with other dimethylpyridine isomers to illustrate the broader context of dimethylpyridine coordination chemistry.

Spectroscopic and Structural Characterization of Complexes

A comprehensive understanding of the synthesized complexes requires detailed characterization using various spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the this compound ligand to the metal center. Changes in the vibrational frequencies of the pyridazine ring, particularly the C=N stretching modes, upon complexation provide evidence of metal-ligand bond formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. walisongo.ac.idvulcanchem.com The chemical shifts of the protons and carbons in the this compound ligand are sensitive to the coordination environment. Downfield shifts of the ring protons are often observed upon coordination to a metal ion. walisongo.ac.id

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) can be used to study the thermal stability of the metal complexes and to determine the stoichiometry of ligand loss upon heating. researchgate.netresearchgate.netwalisongo.ac.id

Table 2: Spectroscopic Data for Characterization of Dimethylpyridine Complexes

| Technique | Observation | Information Gained | Reference(s) |

| IR Spectroscopy | Shift in pyridazine ring vibrational frequencies | Evidence of metal-ligand coordination | researchgate.net |

| ¹H NMR Spectroscopy | Downfield shift of ligand proton signals | Confirmation of complex formation in solution | walisongo.ac.id |

| ¹³C NMR Spectroscopy | Changes in carbon chemical shifts | Elucidation of the electronic structure upon complexation | vulcanchem.com |

| X-ray Crystallography | Determination of bond lengths and angles | Definitive coordination geometry and binding mode | researchgate.netoup.com |

| Thermal Analysis (TGA) | Mass loss at specific temperatures | Thermal stability and decomposition pathways | researchgate.netwalisongo.ac.id |

Ligand Exchange Reactions and Reactivity within Complexes

Once formed, the this compound ligand can participate in further reactions within the coordination sphere of the metal. Ligand exchange or substitution reactions, where the dimethylpyridazine ligand is displaced by another ligand, can occur. The kinetics and mechanism of such reactions provide insights into the lability of the metal-ligand bond. For example, kinetic studies have been performed on the substitution of π-ligands in chromium carbonyl complexes, including a 2,6-dimethylpyridine (B142122) complex. rsc.org

Applications of this compound Metal Complexes

The coordination of this compound to metal centers gives rise to complexes with potential applications in catalysis and materials science. The presence of two adjacent nitrogen atoms in the pyridazine ring allows it to act as a versatile ligand, forming stable complexes with various metal ions. This section explores the roles these metal complexes play in organic reactions and in the development of advanced materials.

Catalytic Applications in Organic Reactions

The ability of this compound to act as a ligand suggests its potential use in homogeneous catalysis. The electronic properties and steric environment provided by the pyridazine ring and its methyl substituents can influence the activity and selectivity of a metal catalyst. acs.org Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are central to many organic transformations, and their performance is often tuned by the nature of the ligands coordinated to the metal center. chemrxiv.orgsemanticscholar.orgnih.gov

While pyridazine and its derivatives are recognized as important components in ligand design for catalysis acs.org, specific, well-documented examples of this compound itself serving as a primary ligand in highly active catalytic systems for major organic reactions like cross-coupling or hydrogenation are not extensively reported in the surveyed literature. Research has often focused on using substituted pyridazines as substrates for reactions hep.com.cn or has employed other pyridine isomers and derivatives as the key ligands. For instance, studies have shown that chromium(III) complexes containing 2,6-dimethylpyridinium units can catalyze the cycloaddition of carbon dioxide to epoxides. rsc.org Similarly, ligands derived from diethyl 2,6-dimethylpyridine-3,5-dicarboxylate have been used to create dinuclear oxidovanadium complexes for the catalytic oxidation of sulfides. rsc.org

The field of catalysis heavily relies on ligand development to control reaction outcomes. acs.orgnih.gov Although this compound possesses the necessary structural features to function as a ligand in catalytic metal complexes, its primary application to date has been more prominent in the field of materials science.

Role in Coordination Chemistry and Materials Science

The unique structural and electronic properties of this compound, particularly its planar geometry and the presence of two adjacent sp²-hybridized nitrogen atoms, make it a valuable building block in coordination chemistry and materials science. Its most significant application in this area is in the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs)

Researchers have successfully utilized this compound as a linear, ditopic monomer to construct novel vinylene-linked COFs through Knoevenagel condensation reactions with triformyl-substituted aromatic derivatives. researchgate.netresearchgate.netchemrxiv.org These COFs exhibit highly crystalline structures, typically with a hexagonal lattice, and possess finely tailored microporous or nanoporous one-dimensional channels. researchgate.netresearchgate.netchemrxiv.org

A key feature of these this compound-based COFs is the presence of strong hydrogen-bond accepting sites within the pores, which arise from the exposed lone pair electrons on the adjacent nitrogen atoms of the pyridazine units. researchgate.netresearchgate.netchemrxiv.org This characteristic endows the materials with exceptional capabilities for capturing water molecules from the atmosphere, even at low relative humidity. chemrxiv.org

Detailed studies have revealed remarkable water uptake capacities. For example, one such COF, g-DZPH-COF, demonstrated steep water uptake starting at a low relative pressure and achieved a notable capacity of 0.26 g/g at 25°C. researchgate.netresearchgate.net Other related frameworks have shown even higher capacities, reaching up to 1.26 g/g. chemrxiv.org These materials exhibit fast absorption and desorption kinetics, excellent hydrolytic stability, and durability over many cycles, making them promising candidates for applications in water harvesting from air, particularly in arid regions. researchgate.netchemrxiv.org

The table below summarizes the properties of representative COFs synthesized using this compound.

| Property | g-DZPH-COF | Pyridazine-based COF |

| Monomers | This compound, Triformyl-substituted aromatics | This compound, Triformyl-substituted aromatics |

| Linkage Type | Vinylene | Vinylene |

| Structure | Hexagonal lattice, 1D channels | Hexagonal lattice, 1D channels |

| Key Feature | Hydrogen-bond accepting sites | Stepwise water harvesting |

| Water Uptake Capacity | 0.26 g/g (at P/PSTA = 0.2, 25°C) researchgate.netresearchgate.net | up to 1.26 g/g (at P/PSTA = 0.95, 25°C) chemrxiv.org |

| Stability | Outstanding hydrolytic stability and durability researchgate.net | Outstanding hydrolytic stability and durability chemrxiv.org |

Other Materials Science Applications

Beyond COFs, this compound can be incorporated into other advanced materials. Its ability to form stable complexes with a variety of metal ions makes it a candidate for creating coordination polymers. mdpi.commdpi.comnih.gov The properties of these materials, such as their dimensionality (1D, 2D, or 3D), porosity, and thermal stability, are dictated by the coordination geometry of the metal ion and the bridging nature of the ligand. mdpi.com Furthermore, by selecting appropriate metal centers (e.g., d6, d8, or d10 transition metals), it is possible to design luminescent coordination polymers, which are of interest for applications in sensors, displays, and solid-state lighting. mdpi.com

Applications of 3,6 Dimethylpyridazine in Advanced Materials and Other Fields

Covalent Organic Frameworks (COFs) Construction

3,6-Dimethylpyridazine has emerged as a critical linear, ditopic monomer for the construction of novel Covalent Organic Frameworks (COFs). researchgate.netchemrxiv.orgresearchgate.net These crystalline porous polymers, built from organic molecules linked by strong covalent bonds, are noted for their high surface areas, tunable porosity, and structural stability. nih.govgoogle.com The incorporation of the this compound unit imparts specific functionalities to the resulting COF materials.

A key feature of using this compound in COF synthesis is the introduction of adjacent sp²-hybridized nitrogen atoms. researchgate.netchemrxiv.org These nitrogen atoms possess fully exposed lone pairs of electrons, which decorate the one-dimensional channels of the resulting framework. researchgate.netnih.govresearchgate.net This configuration creates fruitful and strong hydrogen-bond-accepting sites. researchgate.netchemrxiv.org The inherent basicity and the specific orientation of these nitrogen sites within the ordered porous structure are crucial for the framework's ability to interact with guest molecules, particularly water. nih.govresearchgate.net

Researchers have successfully utilized this compound as a 2-connected building block to construct novel vinylene-linked COFs. nih.govresearchgate.netcolab.ws The synthesis is achieved through a Knoevenagel condensation reaction with multitopic aromatic aldehydes, such as triformyl-substituted derivatives. researchgate.netchemrxiv.orgresearchgate.net This reaction creates stable, nonpolar vinylene (-CH=CH-) linkages, which form the backbone of the extended two-dimensional framework. researchgate.netnih.govresearchgate.net The resulting COFs exhibit high crystallinity, typically with a hexagonal lattice structure and an AA layer stacking mode. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net

| Property | Description/Value | Reference |

|---|---|---|

| Monomers | This compound and a triformyl aromatic derivative | researchgate.netnih.gov |

| Linkage Type | Vinylene (-CH=CH-) | nih.govresearchgate.net |

| Synthesis Method | Knoevenagel Condensation | nih.govresearchgate.net |

| Crystallinity | Highly crystalline with a hexagonal lattice (AA stacking) | researchgate.netchemrxiv.orgresearchgate.net |

| Key Structural Feature | Channels decorated with strong hydrogen-bond accepting cis-azo/azine units | nih.govresearchgate.net |

| Water Uptake Capacity | 0.26 g/g at P/PSTA = 0.2 (25 °C) | nih.govresearchgate.netresearchgate.net |

| Stability | Outstanding hydrolytic stability, durability, and adsorption-desorption retention | nih.govresearchgate.netresearchgate.net |

The combination of strong hydrogen-bond-accepting sites from the pyridazine (B1198779) nitrogens and tailored microporosity endows these COFs with exceptional water harvesting capabilities. nih.govresearchgate.net The materials exhibit steep, stepwise water uptake even at very low relative humidity levels (~10%). researchgate.netchemrxiv.org For instance, one such COF demonstrated a remarkable water uptake of 0.26 g/g at a low relative pressure (P/PSTA = 0.2) at 25°C, a top-tier value among reported COFs. nih.govresearchgate.netresearchgate.net Some pyridazine-based COFs have reached capacities as high as 1.26 g/g at higher humidity (P/PSTA = 0.95, 25 °C). researchgate.netchemrxiv.org Dynamic vapor sorption measurements have confirmed the fast kinetics of water absorption. researchgate.netchemrxiv.orgresearchgate.net Furthermore, cycling tests show that these COFs possess outstanding hydrolytic stability and durability, maintaining their performance over numerous adsorption-desorption cycles, which is essential for practical atmospheric water harvesting applications. nih.govresearchgate.netresearchgate.net

Tailored Pore Sizes, Surface Areas, and Linkage Stability in COFs

Catalytic Utility Beyond Coordination Complexes

While the pyridazine moiety is a known ligand in coordination chemistry, the utility of this compound extends to its role as a fundamental component in organic synthesis.

This compound serves as a versatile building block for the synthesis of a variety of other heterocyclic compounds. The pyridazine ring system is a common structural motif in more complex molecules, and this compound provides a readily available starting material for constructing these targets. Its derivatives are used as key intermediates in the preparation of compounds for the pharmaceutical and agrochemical industries. lookchem.comlookchem.com The reactivity of the pyridazine ring, influenced by the two nitrogen atoms and the methyl substituents, allows for further chemical transformations to create a diverse range of functionalized molecules.

Opto-electronic and Semiconductor Applications

The unique electronic and steric properties of the this compound core, characterized by its planar structure and adjacent sp² nitrogen atoms, make it a valuable component in the field of materials science. These properties are particularly relevant for the development of advanced opto-electronic and semiconductor materials.

Highly Fluorescent Properties and Potential as Sensors/Biosensors

Pyridazine derivatives are recognized for their fluorescent properties, which can be harnessed for developing sensors and biosensors. While specific studies on the fluorescent sensing capabilities of this compound are not extensively detailed in the provided results, the broader class of pyridazine and related pyridine (B92270) compounds shows significant promise. For instance, derivatives of similar heterocyclic compounds are used as fluorescent probes for detecting various analytes. The introduction of specific functional groups onto the pyridazine ring can modulate its fluorescent properties, enabling the design of "turn-on" fluorescent sensors. This principle is demonstrated in other nitrogen-containing heterocycles where structural modifications lead to changes in fluorescence upon interaction with target molecules. rsc.org

Copper(I) iodide complexes with dimethylpyridine ligands, such as 3,4-dimethylpyridine (B51791) and 3,5-dimethylpyridine (B147111), have been investigated as detectors for volatile halogenated compounds. nih.gov The emission of these materials is quenched by structural changes induced by the volatile compounds, and this effect is reversible. nih.gov This suggests a potential application for pyridazine-based materials in chemical sensing.

The development of fluorescent sensors often involves creating a system where the fluorescence is initially "off" and then "turns on" in the presence of a specific analyte. This can be achieved by attaching a quencher to a fluorophore through a linker that is cleaved by the target analyte. While not directly about this compound, research on other heterocyclic fluorescent probes illustrates this concept, where the cleavage of a dinitrobenzenesulfonyl (DNs) group by biothiols leads to a significant increase in fluorescence. rsc.org

Agrochemical Applications: Herbicides and Plant Growth Regulators

The pyridazine chemical structure is a key component in the development of various agrochemicals, including herbicides and plant growth regulators.